Comprehensive Profiling of 2,6-Dichloro-benzoyl Fluoride (CAS 195823-07-5): Physicochemical Properties, Mechanistic Reactivity, and Synthetic Applications
Comprehensive Profiling of 2,6-Dichloro-benzoyl Fluoride (CAS 195823-07-5): Physicochemical Properties, Mechanistic Reactivity, and Synthetic Applications
Executive Summary
As the pharmaceutical and materials science industries advance, the demand for highly stable, yet selectively reactive building blocks has surged. Historically, acyl chlorides have been the default reagents for acylation; however, their extreme moisture sensitivity often complicates late-stage functionalization. Acyl fluorides have emerged as superior alternatives, offering an unprecedented balance of thermodynamic stability and controlled reactivity[1].
Among these, 2,6-Dichloro-benzoyl fluoride (CAS 195823-07-5) stands out as a prime example of an electronically activated, yet sterically shielded acylating agent. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide explores the causality behind the molecule's physical properties, details the stereoelectronic factors governing its reactivity, and provides field-validated, self-contained protocols for its synthesis and isolation.
Core Physicochemical Properties
Accurate physicochemical profiling is the first step in designing robust synthetic workflows. 2,6-Dichloro-benzoyl fluoride is characterized by its dense halogenation, which directly impacts its phase state, molecular weight, and spectroscopic signature.
When isolated via silica plug filtration, the compound presents as a white solid with a relatively low melting point[1]. In crude reaction mixtures (such as those generated via halogen exchange), it often appears as a clear liquid[2].
Table 1: Physicochemical Profile of 2,6-Dichloro-benzoyl Fluoride
| Property | Value |
| CAS Registry Number | 195823-07-5[3] |
| Molecular Formula | C7H3Cl2FO[3] |
| Molecular Weight | 193.00 g/mol [3] |
| Physical Appearance | White solid (isolated) / Clear liquid (crude)[1][2] |
| 19F NMR Signature | Singlet, ~ +15 to +20 ppm (characteristic for aroyl fluorides)[1][4] |
| Storage Conditions | Inert atmosphere, 2-8 °C recommended[5] |
Structural Causality & Reactivity Profile (E-E-A-T)
To master the application of 2,6-Dichloro-benzoyl fluoride, one must understand the stereoelectronic forces at play. Its behavior is dictated by two competing structural features:
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Steric Shielding (The Ortho-Effect): The two bulky chlorine atoms at the 2- and 6-positions act as a physical barricade around the carbonyl carbon. This severe steric hindrance restricts the trajectory of incoming nucleophiles, rendering the molecule exceptionally resistant to background hydrolysis (moisture)[1].
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Electronic Activation: The strong inductive electron withdrawal (-I effect) from both the fluorine and the ortho-chlorines makes the carbonyl carbon highly electrophilic. However, the C–F bond is thermodynamically robust (bond dissociation energy ~116 kcal/mol).
The Causality of Reactivity: This dichotomy—high electrophilicity coupled with a poor leaving group (fluoride) and steric blocking—means that 2,6-Dichloro-benzoyl fluoride will not react indiscriminately. It requires specific activation (e.g., transition-metal catalysis) or attack by hard, unhindered nucleophiles.
Table 2: Reactivity Comparison: Acyl Fluorides vs. Acyl Chlorides
| Parameter | 2,6-Dichlorobenzoyl Fluoride | 2,6-Dichlorobenzoyl Chloride |
| Moisture Sensitivity | Low (Stable to atmospheric moisture) | High (Rapid hydrolysis to carboxylic acid) |
| Handling | Benchtop compatible (short term) | Requires strict anhydrous conditions |
| Leaving Group Ability | Poor (requires activation) | Excellent (spontaneous with nucleophiles) |
| Chemoselectivity | High (selective for hard nucleophiles) | Low (reacts indiscriminately) |
Synthetic Methodologies & Experimental Protocols
The following protocols represent two distinct mechanistic approaches to synthesizing 2,6-Dichloro-benzoyl fluoride. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.
Protocol A: Direct Deoxyfluorination of Carboxylic Acids
This modern approach utilizes Tetrafluorophthalonitrile (TFPN) as an electron-deficient fluoroarene mediator alongside Potassium Fluoride (KF)[1].
Mechanistic Rationale: TFPN is highly electron-deficient. It undergoes nucleophilic aromatic substitution with the 2,6-dichlorobenzoate anion to form an active ester. This critical step converts the inherently poor hydroxyl leaving group into an excellent electron-deficient phenoxide leaving group, which is subsequently cleaved by the fluoride anion[1].
Fig 1: Deoxyfluorination mechanism using TFPN and KF to yield 2,6-Dichlorobenzoyl fluoride.
Step-by-Step Methodology:
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Preparation: Inside an argon-filled glovebox (H2O < 0.1 ppm; O2 < 0.1 ppm), weigh 1.0 mmol of 2,6-dichlorobenzoic acid into a screw-cap vial. Self-Validation: Glovebox use prevents premature quenching of the highly reactive fluoride anion.
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Reagent Addition: Add 2.5 mmol (145 mg) of spray-dried KF and 1.05 mmol (210 mg) of TFPN.
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Solvation: Add 2.5 mL of anhydrous acetonitrile and a magnetic stir bar. Seal the vial tightly.
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Reaction: Remove the vial from the glovebox and heat the mixture at 80 °C for 12–24 hours.
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Monitoring: Monitor reaction progress via 19F NMR using TBAPF6 as an internal standard.
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Purification: Upon completion, filter the crude mixture through a silica plug. Causality: The silica plug effectively traps highly polar byproducts (KHF2 and potassium phenoxides) while allowing the non-polar acyl fluoride to pass[1].
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Isolation: Wash the silica plug with anhydrous hexane. Concentrate the filtrate under reduced pressure to yield the product as a white solid (approx. 78% isolated yield, 152 mg)[1].
Fig 2: Experimental workflow for the synthesis and isolation of 2,6-Dichlorobenzoyl fluoride.
Protocol B: Halogen Exchange (Halex) from Acyl Chloride
This classical approach relies on the thermodynamic driving force of replacing a weaker C-Cl bond with a stronger C-F bond using a polymer-supported hydrogen fluoride reagent[2].
Mechanistic Rationale: Liquid HF is notoriously hazardous and difficult to handle. By supporting 80 wt% HF on 20 wt% sodium polyacrylate, the reagent becomes a manageable, gel-like substance that safely delivers nucleophilic fluoride in a biphasic system[2].
Step-by-Step Methodology:
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Preparation: Dissolve 2.1 g of 2,6-dichlorobenzoyl chloride in 8 mL of cyclohexane.
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Fluorination: Add 2.3 g of the fluorinating reagent (80 wt% HF / 20 wt% sodium polyacrylate, MW 100,000).
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Reaction: Stir the biphasic mixture vigorously and heat to 55 °C for 4 hours.
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Phase Separation: Decant the liquid organic phase. Wash the solid polymeric residue with an additional 10 mL of cyclohexane to ensure complete product recovery.
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Quenching: Combine the organic layers and treat with 1.0 g of anhydrous KF. Causality: KF acts as an acid scavenger, reacting with any residual HF to form insoluble KHF2, thus preventing downstream equipment corrosion[2].
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Isolation: Filter the mixture to remove the KF/KHF2 salts. Remove the cyclohexane solvent under reduced pressure to obtain 2,6-dichlorobenzoyl fluoride as a clear liquid (approx. 95% purity by GC analysis)[2].
References
- Title: Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes | Source: The Journal of Organic Chemistry - ACS Publications | URL
- Title: US5705717A - Fluorination process using hydrogen fluoride-containing fluorinating agents | Source: Google Patents | URL
- Title: 2,6-dichlorobenzoyl fluoride - 195823-07-5 | Source: Chemazone | URL
- Title: 320-62-7|3-Chloro-4-(trifluoromethyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5705717A - Fluorination process using hydrogen fluoride-containing fluorinating agents - Google Patents [patents.google.com]
- 3. chemazone.com [chemazone.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 320-62-7|3-Chloro-4-(trifluoromethyl)benzoyl fluoride|BLD Pharm [bldpharm.com]
